molecular formula C10H14N2O4 B2458822 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid CAS No. 2305147-99-1

3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B2458822
CAS No.: 2305147-99-1
M. Wt: 226.232
InChI Key: YYKOCAIZLCHVDC-HDKIZWTHSA-N
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Description

3-Methyl-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylic acid is a spirocyclic compound featuring a unique structure that includes a spiro junction between a diazaspirodecane and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydantoin derivative with a cyclohexanone derivative in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide

    Catalysts: Bases like sodium hydride or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the diazaspirodecane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or aldehydes, while substitution can introduce various functional groups onto the spirocyclic ring.

Scientific Research Applications

3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific properties, such as enhanced stability or reactivity.

    Supramolecular Chemistry: Its ability to form hydrogen bonds and other non-covalent interactions makes it useful in the design of supramolecular assemblies and complexes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
  • 8-Butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
  • Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
  • 8-tert-Butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane

Uniqueness

3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.

Properties

IUPAC Name

3-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-12-8(15)10(11-9(12)16)4-2-6(3-5-10)7(13)14/h6H,2-5H2,1H3,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKOCAIZLCHVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCC(CC2)C(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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